molecular formula C20H22N2OS B2742452 N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide CAS No. 450350-09-1

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2742452
CAS No.: 450350-09-1
M. Wt: 338.47
InChI Key: HNAZSPWUQUKWNW-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is an organic compound that features a complex structure combining a dimethylphenyl group, an indole moiety, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioacetamide Intermediate: This can be achieved by reacting 2-chloro-N-(2,4-dimethylphenyl)acetamide with sodium hydrosulfide (NaHS) under basic conditions to introduce the thio group.

    Coupling with Indole Derivative: The intermediate is then reacted with 1-ethyl-1H-indole-3-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: This method enhances reaction efficiency and scalability.

    Catalyst Optimization: Using catalysts to improve yield and reduce reaction time.

    Purification Techniques: Employing crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Potential use in the design of ligands for metal complexes.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

    Receptor Binding Studies: Used in studies to understand its interaction with biological receptors.

Medicine:

    Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Drug Development: A candidate for developing new drugs targeting specific pathways.

Industry:

    Material Science:

    Agriculture: Investigated for its use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

    N-(2,4-Dimethylphenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the ethyl group on the indole moiety.

    N-(2,4-Dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: Contains a methyl group instead of an ethyl group on the indole moiety.

Uniqueness:

    Structural Features: The presence of the ethyl group on the indole moiety may enhance its binding affinity and specificity for certain biological targets.

    Reactivity: The compound’s unique structure may result in distinct reactivity patterns compared to its analogs.

This detailed overview provides a comprehensive understanding of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-4-22-12-19(16-7-5-6-8-18(16)22)24-13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAZSPWUQUKWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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